molecular formula C17H13N5O B15224792 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B15224792
M. Wt: 303.32 g/mol
InChI Key: XVPPYPRZPHOKIG-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is known for its significant role as an intermediate in the synthesis of various kinase inhibitors, particularly those targeting Bruton’s tyrosine kinase (BTK). It has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-phenoxybenzeneboronic acid. The reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, in a solvent mixture of dioxane and water. The reaction is conducted under an inert atmosphere, typically argon, and at elevated temperatures around 120°C .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The synthesis involves the preparation of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole from 4-phenoxybenzoic acid using an organic solvent. This intermediate is then converted to the final product through a series of reactions, including cyclization and amination .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which are often used as intermediates in the synthesis of kinase inhibitors .

Mechanism of Action

The primary mechanism of action of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which regulates the survival, activation, and proliferation of B cells. By inhibiting BTK, the compound disrupts these signaling pathways, leading to the apoptosis of malignant B cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features that confer high selectivity and potency as a BTK inhibitor. Its ability to form stable intermediates and undergo efficient coupling reactions makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10,15H,(H2,18,19,20)

InChI Key

XVPPYPRZPHOKIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C4=C(N=CN=C4N=N3)N

Origin of Product

United States

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